2-Methylbenzofuran-6-carbonitrile

Lipophilicity Drug-likeness SAR

Research chemists seeking a compact, rigid, and metabolically stable benzofuran core often face unreliable purity or supply chain delays. 2-Methylbenzofuran-6-carbonitrile (CAS 200185-84-8) directly addresses these pain points with batch-specific QC documentation (NMR, HPLC, GC) and a standard 97% purity specification. Its unique combination of a C2-methyl group and a para-like 6-cyano dipole vector provides a tunable lipophilicity profile and orthogonal reactivity, making it a privileged scaffold for kinase inhibitor design, MOF construction, and latent-warhead chemical probes.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
Cat. No. B12872356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzofuran-6-carbonitrile
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)C#N
InChIInChI=1S/C10H7NO/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5H,1H3
InChIKeyJPBFZFOTKVFASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzofuran-6-carbonitrile (CAS 200185-84-8): Core Chemical Identity and Key Physicochemical Baseline for Procurement Decisions


2-Methylbenzofuran-6-carbonitrile (CAS 200185-84-8) is a bicyclic heterocyclic building block belonging to the substituted benzofuran class, featuring a methyl substituent at the furan 2-position and a nitrile group at the benzene 6-position [1]. Its molecular formula is C₁₀H₇NO with a molecular weight of 157.17 g/mol; key structural descriptors include zero hydrogen bond donors, two hydrogen bond acceptors (the ring oxygen and the nitrile nitrogen), zero rotatable bonds, and a rigid planar benzofuran core . The compound is primarily supplied as a research intermediate with a standard purity specification of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 2-Methylbenzofuran-6-carbonitrile Cannot Be Simply Replaced by Unsubstituted or Positional Isomer Analogs


Substitution at the 2-position of the benzofuran ring with a methyl group fundamentally alters three dimensions critical to downstream utility: electronic distribution across the ring system, lipophilicity, and metabolic/chemical stability at the C2 site [1]. Replacement with the unsubstituted benzofuran-6-carbonitrile (CAS 17450-68-9) eliminates the electron-donating methyl group, reducing the electron density on the furan ring and lowering the computed XLogP3-AA from the approximate value of the methyl-bearing analog to 2.0, thereby affecting both reactivity in electrophilic substitution and passive membrane partitioning [2]. Selecting the 5-carbonitrile positional isomer (CAS 16238-12-3) repositions the cyano group from the para-like orientation relative to the furan oxygen (6-position) to a meta-like orientation (5-position), altering the dipole moment and hydrogen-bond-acceptor geometry of the nitrile, which can redirect molecular recognition events [3]. Furthermore, available purity specifications differ markedly: the 5-isomer is commercially offered at ≥95% purity by several suppliers, whereas the 6-isomer is provided at a standard 97% purity with traceable batch QC documentation including NMR, HPLC, and GC, giving the 6-isomer a documented purity advantage for applications requiring batch-to-batch reproducibility .

2-Methylbenzofuran-6-carbonitrile: Quantitative Comparative Evidence for Scientific Selection


Computational Lipophilicity Comparison: 2-Methylbenzofuran-6-carbonitrile vs. Unsubstituted Benzofuran-6-carbonitrile

Computational estimation of lipophilicity using XLogP3-AA reveals a meaningful differentiation: unsubstituted benzofuran-6-carbonitrile (CAS 17450-68-9) carries a computed XLogP3-AA of 2.0 [1]. The addition of the 2-methyl group in 2-methylbenzofuran-6-carbonitrile is expected to increase logP by approximately +0.5, consistent with the additive contribution of an aliphatic methyl on an aromatic scaffold, yielding an estimated XLogP3-AA in the range of 2.5–2.6 for the target compound [2]. This increased lipophilicity enhances partitioning into non-polar media and may improve passive membrane permeability in cell-based assays [2].

Lipophilicity Drug-likeness SAR

Purity and QC Documentation Advantage: 2-Methylbenzofuran-6-carbonitrile (97%, NMR/HPLC/GC) vs. 2-Methylbenzofuran-5-carbonitrile (≥95%)

The target compound is commercially supplied at a standard purity of 97% with batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, the 5-carbonitrile positional isomer (CAS 16238-12-3) is typically offered at a minimum purity specification of ≥95%, with less consistently specified QC documentation across suppliers . For procurement decisions, the 2-percentage-point higher nominal purity combined with multi-technique analytical verification for the 6-isomer provides greater confidence in batch-to-batch consistency.

Purity QC Procurement

Nitrile Position and Dipole Orientation: 6-CN vs. 5-CN Isomer Differentiation Relevant to Molecular Recognition

The 6-position of the nitrile group in 2-methylbenzofuran-6-carbonitrile places the cyano substituent at the para-like position relative to the furan oxygen, resulting in a dipole vector largely aligned with the long axis of the bicyclic system [1]. In the 5-isomer (CAS 16238-12-3), the nitrile is positioned at the meta-like orientation relative to the furan oxygen, producing a distinct dipole magnitude and direction [1]. For applications involving nitrile coordination to metal centers or hydrogen-bond acceptance in biological targets, this positional difference can alter binding geometry and affinity, as the nitrile lone-pair orientation and accessibility differ between the two isomers [2].

Molecular recognition Coordination chemistry Crystal engineering

Synthetic Utility as Electrophilic Building Block: 2-Methylbenzofuran-6-carbonitrile vs. 2-Methylbenzofuran (No Nitrile)

The 6-carbonitrile group provides a synthetic handle for transformations including hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, and nucleophilic addition to the nitrile carbon [1]. The parent compound 2-methylbenzofuran (lacking the nitrile) cannot participate in these transformations without prior functionalization. In the context of glucokinase activator development, the 2-methyl-6-carbamoyl-benzofuran motif—directly accessible from the 6-carbonitrile via hydrolysis—has been employed in advanced lead compounds such as N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, highlighting the strategic value of the 6-nitrile as a latent carboxamide precursor [2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Molecular Weight and Heavy Atom Count Difference: 2-Methylbenzofuran-6-carbonitrile vs. Unsubstituted Benzofuran-6-carbonitrile

The target compound 2-methylbenzofuran-6-carbonitrile has a molecular weight of 157.17 g/mol (C₁₀H₇NO), compared to 143.14 g/mol (C₉H₅NO) for the unsubstituted benzofuran-6-carbonitrile [1]. The difference of +14.03 g/mol corresponds precisely to the addition of one methylene unit (CH₂). This weight increase is accompanied by an increase in heavy atom count from 11 to 12 and a reduction in fractional polar surface area, altering the compound's positioning in fragment-based drug-likeness metrics and affecting its suitability as a lead-like fragment versus a more elaborated intermediate [2].

Molecular properties Fragment-based design Lead optimization

Priority Application Scenarios for 2-Methylbenzofuran-6-carbonitrile Based on Verified Comparative Evidence


Medicinal Chemistry: Fragment-Based and Lead-Optimization Programs Targeting Kinases and Metabolic Enzymes

The 2-methyl-6-carbonitrile benzofuran scaffold provides a compact (MW < 160), rigid, halogen-free core with a single hydrogen-bond acceptor (nitrile) and a tunable lipophilicity profile (estimated XLogP3-AA ~2.5–2.6), positioning it as a fragment-sized building block for kinase and metabolic enzyme inhibitor design [1]. The nitrile group at the 6-position has been demonstrated as a viable precursor to the 6-carbamoyl motif, which appears in disclosed glucokinase activator structures, supporting its use in metabolic disease target programs [2]. Selection of this compound over the unsubstituted analog offers the advantage of C2-methyl blocking of a potential metabolic soft spot while simultaneously increasing lipophilicity for improved membrane partitioning [1].

Coordination Chemistry and Crystal Engineering: Nitrile-Directed Metal Binding with Defined Geometry

The para-like orientation of the 6-cyano group relative to the furan oxygen creates a well-defined dipole vector aligned with the molecular long axis, which is advantageous for designing predictable metal-organic frameworks (MOFs) and coordination polymers [1]. Compared to the 5-carbonitrile isomer—where the nitrile adopts a meta-like orientation and a different dipole trajectory—the 6-isomer offers more predictable linear coordination geometry at the nitrile nitrogen, facilitating rational crystal engineering and the construction of 1D chain or 2D sheet architectures [1].

Chemical Biology: Latent Warhead Installation for Covalent Probe Development

The 6-carbonitrile functionality serves as a stable, masked electrophile that can be converted post-synthetically to a reactive carboxamide, carboxylic acid, or aminomethyl group [1]. This Latent warhead strategy enables the construction of chemical biology probes where the nitrile remains inert during initial target engagement screening and is subsequently unmasked for covalent labeling experiments. The 2-methyl substitution simultaneously protects the C2 position from oxidative metabolism, prolonging the probe's effective lifetime in cellular assays relative to the unsubstituted analog [2].

Organic Synthesis: Diversifiable Intermediate for Heterocyclic Library Construction

The combination of the 2-methyl substituent and the 6-nitrile group enables chemoselective transformations: the methyl group can undergo benzylic bromination for further alkylation, while the nitrile can be independently reduced, hydrolyzed, or subjected to nucleophilic addition [1]. This orthogonal reactivity profile is absent in the unsubstituted benzofuran-6-carbonitrile (which lacks the methyl handle) and in 2-methylbenzofuran (which lacks the nitrile handle), making the target compound a uniquely versatile intermediate for generating diverse benzofuran-based screening libraries [1][2].

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